molecular formula C12H22O3 B579297 3-Methylpentanoic anhydride CAS No. 17612-08-7

3-Methylpentanoic anhydride

Cat. No.: B579297
CAS No.: 17612-08-7
M. Wt: 214.305
InChI Key: CDWXQSOCLQJWKK-UHFFFAOYSA-N
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Description

3-Methylpentanoic anhydride is an organic compound derived from 3-methylpentanoic acid. It is a type of carboxylic acid anhydride, which is characterized by the presence of two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

3-Methylpentanoic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3-methylpentanoic moiety into various compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

3-Methylpentanoic anhydride is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause drowsiness or dizziness . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and using only non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentanoic anhydride can be synthesized through the reaction of 3-methylpentanoic acid with acetic anhydride or by using other acid anhydrides. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride.

Industrial Production Methods: In industrial settings, this compound can be produced by the dehydration of 3-methylpentanoic acid using dehydrating agents such as phosphorus pentoxide or sulfur trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3-methylpentanoic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Alcoholysis: Alcohols, acidic or basic catalysts.

    Aminolysis: Amines, often carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Hydrolysis: 3-Methylpentanoic acid.

    Alcoholysis: Esters of 3-methylpentanoic acid.

    Aminolysis: Amides of 3-methylpentanoic acid.

    Reduction: 3-Methylpentanol.

Mechanism of Action

The mechanism of action of 3-methylpentanoic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound undergoes nucleophilic acyl substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of the corresponding acid, ester, or amide. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    3-Methylpentanoic acid: The parent acid from which the anhydride is derived.

    3-Methylpentanol: The reduced form of 3-methylpentanoic acid.

    3-Methylpentanoyl chloride: The acyl chloride derivative of 3-methylpentanoic acid.

Uniqueness: 3-Methylpentanoic anhydride is unique due to its ability to act as an acylating agent, facilitating the introduction of the 3-methylpentanoic moiety into various compounds. Its reactivity and versatility make it a valuable reagent in organic synthesis and research applications.

Properties

IUPAC Name

3-methylpentanoyl 3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-9(3)7-11(13)15-12(14)8-10(4)6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWXQSOCLQJWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)OC(=O)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675467
Record name 3-Methylpentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17612-08-7
Record name 3-Methylpentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylpentanoic acid anhydride was prepared from 6 moles of 3-methylpentanoic acid and 4.5 moles of acetic acid anhydride, by distilling acetic acid and the excess acetic acid anhydride from the reaction mixture at atmospheric pressure to a pot temperature of 220° C. Thereafter the desired anhydride was purified by distillation under reduced pressure. Yield: 97% of theory.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
4.5 mol
Type
reactant
Reaction Step One

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